Hydroxyethoxyethyl urea

Description

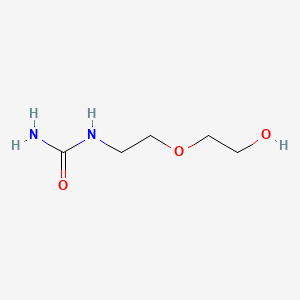

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxyethoxy)ethylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3/c6-5(9)7-1-3-10-4-2-8/h8H,1-4H2,(H3,6,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKJRDWXEROWDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCO)NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61181-31-5 | |

| Details | Compound: Poly(oxy-1,2-ethanediyl), α-[2-[(aminocarbonyl)amino]ethyl]-ω-hydroxy- | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[2-[(aminocarbonyl)amino]ethyl]-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61181-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80625295 | |

| Record name | N-[2-(2-Hydroxyethoxy)ethyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23194-10-7, 61181-31-5 | |

| Record name | Hydroxyethoxyethyl urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023194107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[2-[(aminocarbonyl)amino]ethyl]-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-[2-(2-Hydroxyethoxy)ethyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYETHOXYETHYL UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25I33G5MHJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Transformations of Hydroxyethoxyethyl Urea

Direct Synthesis Routes of Hydroxyethoxyethyl Urea (B33335)

Hydroxyethoxyethyl urea, a significant chemical compound, can be synthesized through various direct routes. These methods primarily involve the reaction of urea with specific aminoalcohols or through innovative one-pot strategies to produce related urea derivatives.

Reactions Involving Urea and Aminoalcohols

A primary method for synthesizing N-[2-(2-hydroxyethoxy)ethyl] urea involves the reaction of urea with an aminoalcohol. google.com This reaction is typically carried out by heating equimolar amounts of urea and the corresponding aminoalcohol, such as 2-(2-aminoethoxy)ethanol (B1664899). google.comgoogle.com The reaction temperature is maintained in the range of 105°C to 145°C. google.com Lower temperatures result in an impractically slow reaction rate, while higher temperatures can lead to the formation of undesired polyurethanes. google.com The progress of the reaction can be monitored by measuring the amount of ammonia (B1221849) that evolves during the process. google.com This synthesis can be performed with or without a solvent or catalyst. google.com

For instance, a specific example involves heating 60 grams (1 mol) of urea with 75 grams (1 mol) of isopropanolamine at approximately 95°C for three days, during which the theoretical amount of ammonia (17 grams) is collected. google.com Another example is the reaction of 298 grams of triethyleneglycolmonoamine with 120 grams of urea in a stirred reaction vessel. google.com

This methodology can be extended to produce various substituted ureas by utilizing different aminoalcohols. google.com For example, reacting pentaoxyethylenemonoamine with urea yields N-(hydroxyethyltetraethoxy) urea. google.com

One-Pot Synthetic Strategies for Urea (Meth)acrylates

A notable advancement in the synthesis of related compounds is the development of one-pot strategies for producing polymerizable and acyclic urea (meth)acrylates. googleapis.com This process involves the in-situ synthesis of urea alcohols or amines, which are then directly reacted with a (meth)acrylate reactive diluent. googleapis.com The intermediate urea-containing alcohols and amines can be generated from the reaction of aminoalcohols or diamines with isocyanates. googleapis.com

This one-pot approach offers a more streamlined and efficient route to these functionalized monomers, avoiding the isolation of intermediate products. googleapis.com The final urea (meth)acrylate can be obtained as a solution in the reactive diluent or as a pure material after removing the diluent through methods like evaporation or crystallization. googleapis.com

Synthesis of Substituted this compound Derivatives

The functional groups of this compound allow for further derivatization to create a variety of substituted derivatives with tailored properties for specific applications.

Derivatization with Biotin (B1667282) Moieties (e.g., N-[2-(2-Hydroxyethoxy)ethyl]-biotinamide)

A significant derivative is N-[2-(2-Hydroxyethoxy)ethyl]-biotinamide, which incorporates a biotin moiety. achemblock.comresearchgate.net This compound is synthesized for its application in bioconjugation and affinity labeling. researchgate.net The structure of N-[2-(2-Hydroxyethoxy)ethyl]-biotinamide features a terminal hydroxyl group that acts as a nucleophile and a biotin group that serves as an affinity tag. researchgate.net

This derivative has been utilized in a one-step chemo-enzymatic reaction to directly conjugate with NAD-RNA for biotin affinity tagging, a process named ONE-seq. researchgate.net In the presence of the enzyme ADPRC, the nicotinamide (B372718) part of NAD can be replaced by N-[2-(2-Hydroxyethoxy)ethyl]-biotinamide through a nucleophilic reaction, resulting in simultaneous biotinylation. researchgate.net

| Compound Name | CAS Number | Molecular Formula | Purity |

| N-[2-(2-Hydroxyethoxy)ethyl]-biotinamide | 717119-80-7 | C14H25N3O4S | 95% |

Preparation of Polymeric Precursors and Functional Monomers (e.g., Poly(urethane-urea) building blocks)

This compound and its derivatives are valuable precursors in the synthesis of polymers, particularly poly(urethane-urea)s (PUUs). nih.govresearchgate.net PUUs are a subclass of polyurethanes prepared through the polyaddition reaction of diols and diamines with diisocyanates. nih.gov These segmented block copolymers consist of soft segments, typically derived from a macrodiol, and hard segments formed from the reaction of a diisocyanate with a chain extender like a diamine. nih.govresearchgate.net

The synthesis of PUUs often involves a two-step procedure. researchgate.net First, a prepolymer is created by reacting a polyol with a diisocyanate, resulting in isocyanate-capped prepolymers. researchgate.net These prepolymers then react with a diamine chain extender to form the final poly(urethane-urea). researchgate.net The synthesis is often carried out in polar aprotic solvents such as N,N'-dimethylacetamide (DMAc) at elevated temperatures, for example, 80°C. nih.gov Catalysts like tin(II) octoate (Sn(Oct)₂) may be used to facilitate the polymerization. nih.gov

Bio-based building blocks are increasingly being incorporated into PUU synthesis to enhance sustainability. nih.govtechscience.com For example, bio-based polyester-polyols and diamines derived from vegetable oils can be used as starting materials. nih.govtechscience.com

Elucidation of Derivatization Reactions and Functional Group Chemistry

The chemical reactivity of this compound is primarily centered around its hydroxyl (-OH) and urea (-NH-CO-NH-) functional groups. Derivatization reactions target these groups to modify the molecule's properties. spectroscopyonline.comresearch-solution.com

Chemical derivatization is a technique used to alter the functional groups of a molecule to enhance its properties for analysis or to create new materials. research-solution.comresearchgate.net Common derivatization reactions include alkylation, acylation, and silylation, which can increase volatility for techniques like gas chromatography. research-solution.comresearchgate.net

For compounds with hydroxyl groups, derivatization can be achieved using reagents such as acyl chlorides, organic anhydrides, and isocyanates. researchgate.net These reactions can introduce chromophoric or fluorophoric labels to improve detection in liquid chromatography. researchgate.net The presence and concentration of specific functional groups, like hydroxyl groups, on a polymer surface can be determined by reacting them with labeling agents and analyzing the product with techniques like X-ray photoelectron spectroscopy (XPS) or fluorescence spectroscopy. fraunhofer.de For instance, trifluoroacetic anhydride (B1165640) is used to quantify hydroxyl groups. fraunhofer.de

Pathways of Imine Formation and Reactivity

The formation of an imine, or Schiff base, typically involves the reaction of a primary amine with an aldehyde or a ketone under acid catalysis. libretexts.org While this compound contains nitrogen atoms within its urea structure, their reactivity in imine formation is distinct from that of primary amines. The nucleophilicity of the urea nitrogens is considerably reduced due to the electron-withdrawing effect of the adjacent carbonyl group, which delocalizes the nitrogen lone pair through resonance.

The pathway involves the following key steps:

Acid Catalysis : The reaction is typically initiated by an acid catalyst. The pH must be carefully controlled; optimal rates are often observed around a pH of 5. libretexts.org At lower pH, the urea nitrogens would be excessively protonated, rendering them non-nucleophilic. At higher pH, there is insufficient acid to protonate the hydroxyl intermediate, preventing its elimination as water. libretexts.org

Nucleophilic Attack : The nitrogen atom of the this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine.

Proton Transfer : A proton is transferred from the nitrogen to the oxygen atom, converting the hydroxyl group into a better leaving group (water).

Dehydration : The elimination of a water molecule from the carbinolamine intermediate leads to the formation of a resonance-stabilized cation.

Deprotonation : A base (such as water or the conjugate base of the acid catalyst) removes a proton from the nitrogen atom, yielding the final imine product and regenerating the acid catalyst. libretexts.org

Due to the reversibility of the reaction, water is often removed as it is formed, for example by using a Dean-Stark apparatus or molecular sieves, to shift the equilibrium towards the imine product. operachem.com The resulting imine derivatives of this compound can serve as intermediates in the synthesis of more complex heterocyclic structures or other functionalized molecules. smolecule.com

| Step | Description | Key Intermediates | Conditions |

| 1 | Protonation of Carbonyl | Activated Aldehyde/Ketone | Mildly acidic (pH ~5) |

| 2 | Nucleophilic Attack | Carbinolamine | Reversible |

| 3 | Proton Transfer | Protonated Carbinolamine | Intramolecular or solvent-mediated |

| 4 | Elimination of Water | Resonance-stabilized Cation | Rate-determining step |

| 5 | Deprotonation | Imine (Schiff Base) | Equilibrium driven by water removal |

Mechanisms of Carboxamide Hydrolysis

The urea functional group in this compound is a diamide (B1670390) of carbonic acid and can undergo hydrolysis under either acidic or basic conditions to yield precursor molecules. This reaction is fundamentally a nucleophilic acyl substitution at the carbonyl carbon. libretexts.org The stability of the amide bond makes this transformation challenging, often requiring heat. pressbooks.pub

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis proceeds through the following mechanism:

Protonation of the Carbonyl Oxygen : The carbonyl oxygen is protonated by an acid (e.g., H₃O⁺), which significantly increases the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack by Water : A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral oxonium intermediate. libretexts.org

Proton Transfer : A proton is transferred from the attacking water molecule to one of the nitrogen atoms. This converts the amino group into a better leaving group (an amine).

Elimination of the Leaving Group : The carbonyl double bond reforms, leading to the elimination of the corresponding amine as the leaving group.

Deprotonation : The resulting protonated carbonyl species is deprotonated by water or another base to form a carbamic acid intermediate, which is unstable and decomposes to carbon dioxide and the protonated amine. libretexts.orgnih.gov

Base-Promoted Hydrolysis

In basic solutions, the hydrolysis is promoted by a stoichiometric amount of a strong base, such as hydroxide (B78521) (OH⁻).

Nucleophilic Attack by Hydroxide : The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the urea moiety. This forms a tetrahedral alkoxide intermediate. libretexts.org

Elimination of the Leaving Group : The carbonyl group reforms, which results in the elimination of an amide anion (⁻NHR) as the leaving group. This is generally the rate-determining step due to the poor leaving group ability of the amide anion. libretexts.org

The hydrolysis of substituted ureas like N,N'-bis(hydroxyethoxyethyl) urea is a known degradation pathway in industrial applications such as gas sweetening, where it can be reversible at high temperatures. google.comogj.com

| Feature | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis |

| Catalyst/Reagent | Catalytic acid (e.g., H₂SO₄, HCl) | Stoichiometric base (e.g., NaOH) |

| Initial Step | Protonation of carbonyl oxygen | Nucleophilic attack by OH⁻ |

| Nucleophile | Water | Hydroxide ion (OH⁻) |

| Leaving Group | Amine (neutral molecule) | Amide anion (anionic) |

| Key Intermediate | Protonated tetrahedral intermediate | Tetrahedral alkoxide intermediate |

| Reversibility | Reversible before final deprotonation | Irreversible due to final acid-base step |

| Products | Carbon dioxide + ammonium (B1175870) salts | Carbonate + amines |

Esterification Reactions and Their Applications

This compound possesses a terminal primary hydroxyl (-OH) group, which can readily undergo esterification. This reaction typically involves reacting the compound with a carboxylic acid, acyl chloride, or acid anhydride to form an ester linkage. smolecule.com The most common method is the Fischer esterification, which utilizes an acid catalyst. researchgate.net

The mechanism for Fischer esterification is as follows:

Protonation of the Carboxylic Acid : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack : The terminal hydroxyl group of this compound acts as a nucleophile, attacking the activated carbonyl carbon of the carboxylic acid. This results in the formation of a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the attacking hydroxyl group to one of the hydroxyls of the original carboxylic acid, forming a good leaving group (water).

Elimination of Water : A molecule of water is eliminated, and the carbonyl double bond is reformed.

Deprotonation : The protonated ester is deprotonated, typically by water or the conjugate base of the catalyst, to yield the final ester product and regenerate the catalyst.

A primary application of this reaction is the synthesis of functional monomers. For instance, esterification with acrylic acid or methacrylic acid would produce a polymerizable urea (meth)acrylate monomer. googleapis.com Such monomers are valuable in the production of specialty polymers and resins, where the incorporated urea moiety can enhance properties like wet adhesion, cohesion, and resistance to corrosion in coatings and adhesives. googleapis.comgoogle.com

| Reactant | Product Type | Potential Application |

| Methacrylic Acid | Methacrylate Ester of this compound | Synthesis of functional polymers, adhesives, coatings |

| Acetic Anhydride | Acetate Ester of this compound | Intermediate for further chemical synthesis |

| Long-chain Fatty Acid | Fatty Acid Ester of this compound | Emulsifiers, conditioning agents in personal care |

Formation of Polymethylol Derivatives

This compound can react with formaldehyde (B43269) to form polymethylol derivatives. This reaction is analogous to the initial steps in the formation of urea-formaldehyde resins. The hydrogen atoms attached to the urea nitrogens are acidic enough to be substituted by methylol (-CH₂OH) groups in the presence of formaldehyde under controlled pH conditions.

A typical synthesis involves reacting this compound with an aqueous solution of formaldehyde. google.com The reaction is generally carried out under slightly alkaline conditions (e.g., pH adjusted to 8.5) and moderate heating (e.g., 50°C) for several hours. google.com

The mechanism involves the base-catalyzed addition of formaldehyde to the urea nitrogens:

Deprotonation (minor equilibrium) : A small fraction of the urea may be deprotonated by the base.

Nucleophilic Attack : The nucleophilic nitrogen of the urea attacks the electrophilic carbon of formaldehyde.

Protonation : The resulting alkoxide intermediate is protonated by water to yield the methylol group.

Depending on the stoichiometry of the reactants, one or more methylol groups can be added to the urea backbone, leading to mono-, di-, or trimethylol derivatives. For N-[2-(2-hydroxyethoxy)ethyl] urea, reaction with excess formaldehyde can lead to the formation of its polymethylolated derivative. google.com These derivatives can be used as crosslinking agents or as precursors for creating more complex polymeric structures, particularly in the textile and coatings industries.

| Reactant 1 | Reactant 2 | Conditions | Product |

| N-[2-(2-hydroxyethoxy)ethyl] urea | Aqueous Formaldehyde (37%) | pH 8.5, 50°C, 12 hours | Aqueous solution of the polymethylol derivative of N-[2-(2-hydroxyethoxy)ethyl] urea google.com |

| N-(hydroxyethyltetraethoxy) urea | Aqueous Formaldehyde (37%) | 50°C, 10 hours | Trimethylolated derivative google.com |

Mechanistic Investigations and Reaction Pathway Elucidation

Understanding Reaction Mechanisms in Synthesis and Derivatization Processes

The synthesis of hydroxyethoxyethyl urea (B33335) and related hydroxyalkyl ureas primarily proceeds through pathways involving the reaction of urea with either an alcohol or a cyclic ether. The industrial synthesis of hydroxyethoxyethyl urea itself is described as following a modified alkoxylation process, which involves the reaction of urea with two equivalents of ethylene (B1197577) oxide. vulcanchem.com

A more general and well-documented pathway for similar compounds, such as N,N'-bis(2-hydroxyethyl)urea, is the condensation reaction between urea and an alkanolamine, like ethanolamine (B43304). researchgate.netevitachem.com This reaction is typically conducted at elevated temperatures, for instance, at 135°C for two hours and then at 140°C for six hours, while continuously removing the ammonia (B1221849) (NH₃) byproduct to drive the reaction to completion. researchgate.netevitachem.com Another method involves the reaction of urea with ethylene carbonate. evitachem.com

The reaction between equimolar amounts of urea and ethylene oxide in a molten state has been shown to produce several compounds. The principal mechanism involves an initial nucleophilic attack by a nitrogen atom of urea on the carbon of the ethylene oxide ring, leading to ring-opening. acs.org While the expected product is β-hydroxyethylurea, the main product isolated is often β-aminoethylcarbamate, suggesting a subsequent intramolecular rearrangement. acs.org The formation of N,N'-bis(2-hydroxyethyl)urea can also occur, particularly in the thermal degradation of monoethanolamine (MEA), where MEA acts as a nucleophile, attacking a MEA carbamate (B1207046) to produce the urea derivative with a loss of water. uky.edu

Degradation Pathways and By-product Formation in Complex Systems

The chemical stability of urea derivatives and related compounds is a critical factor in industrial applications, particularly in systems exposed to high temperatures, pressures, and reactive species like carbon dioxide (CO₂). Degradation can lead to the formation of various by-products, affecting the efficiency and lifespan of the chemical agents involved.

In amine-based gas treating processes for the removal of acid gases like CO₂, certain alkanolamines can degrade to form stable urea derivatives. A prominent example is the formation of N,N'-bis(hydroxyethoxyethyl)urea (BHEEU) in systems that use Diglycolamine (DGA®), which is 2-(2-aminoethoxy)ethanol (B1664899). BHEEU is recognized as a predominant degradation product when DGA solutions are loaded with CO₂. utexas.edu

The reaction pathway involves the initial reaction of DGA with CO₂ to form a carbamate precursor. This intermediate then reacts with another molecule of DGA to form BHEEU, releasing a molecule of water in the process. utexas.edu This transformation represents a net loss of the active amine from the system, reducing its capacity for CO₂ capture.

Table 1: Formation of Bis(hydroxyethoxyethyl)urea (BHEEU) in DGA Systems

| Reactants | Intermediate | Final By-product | Significance |

| 2 molecules of Diglycolamine (DGA) + 1 molecule of Carbon Dioxide (CO₂) | DGA-Carbamate | N,N'-bis(hydroxyethoxyethyl)urea (BHEEU) + Water | Major degradation pathway for DGA in CO₂ capture; leads to solvent loss. utexas.edu |

The oxidative degradation of aminoalcohols (alkanolamines) is a significant issue in CO₂ capture processes where flue gas contains oxygen. The degradation mechanism often involves radical-mediated reactions. The chemical structure of the amine plays a crucial role in its stability. acs.orgnih.gov

Effect of Amine Structure : Studies on various ethanolamines and ethylenediamines have shown that secondary amines tend to be less stable and degrade more readily than primary or tertiary amines. acs.orgnih.gov This is attributed to their higher nucleophilicity, which can lead to the formation of dimer addition products via intermolecular substitution. nih.gov Conversely, amines with cyclic structures or significant steric hindrance near the nitrogen atom generally exhibit greater stability against oxidative degradation. acs.orgnih.gov

Degradation Products : Common degradation products include carboxylic acids and aldehydes. hw.ac.uk Electron abstraction and hydrogen abstraction are considered the primary mechanisms initiating oxidative degradation. hw.ac.uk

Influence of Functional Groups : The presence and number of certain functional groups also impact stability. An increased number of hydroxyl groups can increase the degradation rate in non-sterically hindered amines by destabilizing the resulting free radical. acs.orgnih.gov In contrast, for sterically hindered amines, more hydroxyl groups can decrease the degradation rate as the steric effect becomes more dominant. acs.orgnih.gov

Table 2: Relative Oxidative Degradation Rates of Selected Amines

| Amine Type | Example(s) | General Degradation Rate | Influencing Factors |

| Primary | Monoethanolamine (MEA) | Moderate | Serves as a benchmark for comparison. acs.orgntnu.no |

| Secondary | 2-(methylamino)ethanol (MAE) | High | Higher nucleophilicity leads to greater instability. acs.orgnih.gov |

| Tertiary | Dimethylamino ethanol (B145695) (DMAE) | Low | Generally more stable against oxidation. acs.org |

| Sterically Hindered | 2-Amino-2-methyl-1-propanol (AMP) | Low | Steric hindrance protects against radical formation. nih.gov |

| Cyclic | Piperazine (Pz) | Low | Ring structure confers higher stability. acs.org |

Thermal degradation, particularly in the presence of CO₂, is a major degradation pathway for primary and secondary amines, often proceeding through what is known as carbamate polymerization. hw.ac.ukeku.edusemanticscholar.org This series of reactions occurs predominantly at the high temperatures found in the stripper section of a CO₂ capture plant. hw.ac.ukacs.org

The mechanism is initiated by the formation of an amine carbamate from the reaction of the amine with CO₂. acs.org The key subsequent steps for a primary alkanolamine like monoethanolamine (MEA) are as follows:

Cyclization to an Intermediate : The MEA carbamate undergoes an intramolecular cyclization via dehydration to form a reactive intermediate called 2-oxazolidone (OZD). eku.eduacs.org OZD is typically found in low concentrations as it reacts further. acs.org

Formation of Oligomers : The highly reactive OZD can then be attacked by a free MEA molecule. This nucleophilic attack opens the ring and forms N-(2-hydroxyethyl)-ethylenediamine (HEEDA). eku.eduacs.org

Further Polymerization : HEEDA can react with more CO₂ to form 1-(2-hydroxyethyl)-2-imidazolidone (HEIA) or react with another OZD molecule to form larger amine oligomers like the MEA trimer. eku.edu This polymerization can continue, leading to higher molecular weight products and contributing to solvent loss and operational problems. eku.edusemanticscholar.org

Broader Context: Enzymatic Hydrolysis of Urea and Related Compounds

The catalytic mechanism involves a binuclear nickel center in the enzyme's active site. nih.govproteopedia.org While the precise sequence is a subject of ongoing research, a widely accepted mechanism involves the following key events:

Substrate Binding : A urea molecule binds to the nickel center, typically involving its carbonyl oxygen. nih.gov

Nucleophilic Attack : A hydroxide (B78521) ion, coordinated to one of the nickel ions, performs a nucleophilic attack on the carbonyl carbon of the bound urea. nih.gov

Intermediate Formation : This attack forms a tetrahedral intermediate. nih.gov

Product Release : The intermediate collapses to release the products, carbamate and ammonia. The carbamate then leaves the active site. nih.gov

Urease exhibits specificity but can also hydrolyze other, structurally similar substrates, albeit at vastly different rates. The catalytic efficiency, often measured by the turnover number (kcat), demonstrates this specificity. nih.gov For instance, jack bean urease hydrolyzes urea thousands of times more efficiently than it does formamide (B127407) or acetamide. nih.gov Some urea-related compounds, such as thiourea (B124793) and p-nitrophenyl carbamate, are not detectably hydrolyzed by the enzyme. nih.gov

Table 3: Catalytic Rates (kcat) of Jack Bean Urease for Various Substrates

| Substrate | kcat (s⁻¹) at pH 7.0, 38°C | Relative Efficiency (Urea = 100%) |

| Urea | 5870 | 100% |

| Formamide | 85 | 1.45% |

| Acetamide | 0.55 | 0.0094% |

| N-methylurea | 0.075 | 0.0013% |

| Thiourea | Not Detected | 0% |

Data sourced from Dixon et al. (1980). nih.gov

Applications in Advanced Materials and Chemical Processes Research

Polymeric Materials Engineering and Development

The integration of specific functional groups into polymer backbones is a fundamental strategy in materials science for tailoring material properties. Hydroxyethoxyethyl urea (B33335) offers multiple reactive sites, positioning it as a potentially valuable building block or additive in the synthesis of advanced polymers like poly(urethane-urea)s and polyureas.

Poly(urethane-urea)s (PUUs) are a class of copolymers that incorporate both urethane (B1682113) and urea linkages in their backbone. The synthesis of these materials typically involves a multi-step process. In the first stage, a polyol is reacted with an excess of a diisocyanate to form a prepolymer with isocyanate end groups. researchgate.net This prepolymer, which constitutes the "soft segment," is then chain-extended with a diamine, leading to the formation of urea linkages and the final poly(urethane-urea) structure. researchgate.net

The properties of PUUs are heavily influenced by the constituent monomers. Researchers have synthesized PUUs from various diisocyanates and chain extenders to create materials with specific characteristics, such as semi-crystalline structures and excellent solvent resistance. researchgate.net The characterization of these polymers often involves Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of urethane and urea groups, differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine thermal properties, and viscosity measurements to estimate molecular weight. researchgate.net

While specific research detailing the use of hydroxyethoxyethyl urea as a primary monomer is not widely published, its structure suggests potential roles in PUU synthesis. Its hydroxyl group could react with isocyanates to form urethane links, while the urea group's N-H bonds could, under certain conditions, also react or influence inter-chain hydrogen bonding. This could allow it to function as a specialty chain extender or as part of a functional polyol to introduce specific properties.

| Functional Group | Potential Reaction | Anticipated Effect on Polymer Properties |

|---|---|---|

| Hydroxyl (-OH) | Reacts with isocyanate (-NCO) to form a urethane linkage. | Incorporates the molecule into the polymer backbone; can increase hydrophilicity and provide sites for post-polymerization modification. |

| Urea (-NH-CO-NH-) | Acts as a stiffening segment and a strong hydrogen bond donor/acceptor. | Enhances inter-chain cohesion, potentially increasing modulus, thermal stability, and altering phase separation between hard and soft segments. |

| Ether (-CH₂-O-CH₂-) | Chemically stable linkage within the molecule. | Increases chain flexibility and can improve solvent compatibility compared to an all-aliphatic backbone. |

Polyurea is a type of elastomer derived from the reaction of an isocyanate component with an amine-terminated resin blend. The resulting urea linkages lead to materials known for their use as industrial coatings in harsh environments, offering good resistance to chemicals like hydrocarbons. qucosa.de The development of high-performance materials often involves creating hybrid formulations or using specialized monomers. For instance, polyurea/polyurethane hybrids combine isocyanates with a mix of polyols and amines to create materials with intermediate properties. qucosa.de

Research into advanced applications has led to the development of compounds containing both urea and urethane moieties for use as color developers in high-performance thermo-sensitive paper. mdpi.com These urea-urethane compounds were found to induce coloration in fluoran (B1223164) dyes only when in a solid state, a reaction governed by the acidity of the urea group's N-H protons and the thermodynamic stability of the resulting amorphous solid. mdpi.com The stability of the colored state was found to depend on the number of urea-urethane units and the planarity of the urea moiety. mdpi.com This research demonstrates that the specific design of urea-containing molecules is a viable pathway to achieving enhanced, specialized performance in material systems.

A significant area of polymer research is the enhancement of flame retardancy to meet safety standards, as most organic polymers are inherently flammable. researchgate.netmdpi.com Polyurea coatings, for example, are generally classified as poorly resistant to fire without modification. mdpi.com One effective strategy is the incorporation of flame-retardant additives, particularly those containing phosphorus and nitrogen, which can exert a synergistic effect. mdpi.com

Urea and its derivatives are actively researched as nitrogen-containing flame retardants. Their mechanism often involves action in the condensed phase (the solid polymer), where they promote the formation of an insulating surface layer of char, which limits heat transfer and the release of flammable volatiles. mdpi.com

Key Research Findings on Urea-Based Flame Retardants:

Urea-Vermiculite in PVC: In flexible PVC, a urea-vermiculite additive was shown to form an exfoliated protective barrier layer during combustion. This action, combined with the release of halogen species from the PVC, prevented the formation of a flammable fuel-air mixture and significantly lowered the peak heat release rate. researchgate.net

Urea-Phytate Salt on Fabric: A biobased salt made from phytic acid and urea was used to coat polyester/cotton blend fabrics. nih.gov This phosphorus/nitrogen-containing compound increased the fabric's limiting oxygen index to 31.8% and significantly reduced its heat release capacity. nih.gov The flame-retardant effect was attributed to condensed phase action, where the phosphorus and nitrogen components promoted charring and stabilized the material at high temperatures. nih.gov

These studies establish that urea-based structures can be highly effective for imparting flame retardancy. The presence of nitrogen in this compound suggests its potential as a component in such systems, though specific research into this application is needed.

| Polymer System | Flame Retardant | Primary Mechanism | Key Research Finding | Source |

|---|---|---|---|---|

| Flexible Polyvinyl Chloride (PVC) | Urea-vermiculite | Condensed Phase: Formation of an exfoliated protective barrier layer. | Significantly lowered the peak heat release rate (pHRR) and total heat released (tHR). | researchgate.net |

| Polyester/Cotton (T/C) Blend Fabric | Phytic acid–urea (PA-UR) salt | Condensed Phase: Phosphorus-Nitrogen synergism promoting char formation. | Increased Limiting Oxygen Index (LOI) to 31.8% and reduced heat release capacity. | nih.gov |

Polyureas are widely used for industrial coatings, particularly in demanding applications, due to their chemical resistance and durability. qucosa.de Poly(urethane-urea)s are also versatile materials for coatings and adhesives, as their properties can be finely tuned. The introduction of specific functional groups can enhance performance characteristics such as adhesion, flexibility, and surface properties.

The molecular structure of this compound, with its polar hydroxyl and urea groups, suggests it could be a candidate for modifying coating and adhesive formulations. These groups can promote adhesion to various substrates through hydrogen bonding. Furthermore, the flexible ether linkage could impart elasticity to the final coating. While direct research on this compound in coatings is limited, the principles of polymer chemistry suggest that its incorporation into a poly(urethane-urea) backbone could be a strategic approach to developing specialized coatings and adhesives with tailored surface properties and improved substrate affinity.

Chemical Process Optimization and System Design

Beyond polymer science, the chemistry of urea derivatives is relevant to industrial chemical processes, particularly in the area of gas treatment.

The removal of acid gases like carbon dioxide (CO₂) from natural gas and industrial flue gas streams is a critical process known as gas sweetening. google.com Aqueous solutions of alkanolamines, such as diglycolamine (DGA), are commonly used as solvents in these operations. google.com During the CO₂ scrubbing process, the alkanolamine reacts with CO₂. A known issue in these systems is the formation of degradation products that lead to a loss of the active solvent.

Research and patent literature have identified the formation of N,N,bis(hydroxyethoxyethyl)urea (BHEEU) as a key intermediate in the degradation pathway of DGA-based systems. google.com The reaction sequence proceeds as follows: DGA first reacts with CO₂ to form a carbamate (B1207046) precursor. This precursor can then react with another DGA molecule to form BHEEU. google.com

The formation of BHEEU represents a temporary loss of the DGA solvent. However, the more significant problem arises in the high-temperature thermal reclaimer unit, where the solvent is regenerated. At these elevated temperatures, BHEEU can irreversibly degrade to form other compounds, such as morpholine, resulting in a permanent net loss of DGA from the system. google.com This degradation increases operational costs due to the need for chemical replacement. google.com Therefore, understanding the formation and degradation of this compound derivatives like BHEEU is crucial for designing more efficient and stable gas treatment systems and for developing processes to recover the valuable alkanolamine from these degradation products. google.com

Research in Biochemical and Molecular Labeling Methodologies

This compound has emerged as a significant compound in the field of biochemical and molecular biology research, particularly in the development of sophisticated labeling techniques. Its unique structure allows for its use in creating highly specific and efficient probes and tags for studying nucleic acids.

A key application of a derivative of this compound is in the form of N-[2-(2-hydroxyethoxy)ethyl]-biotinamide (HEEB), which serves as a crucial biotinylation reagent. This has been notably demonstrated in the development of ONE-seq, a method for the epitranscriptome and gene-specific profiling of NAD-capped RNA. nih.gov

In this context, HEEB facilitates a one-step chemo-enzymatic reaction that directly conjugates the biotin (B1667282) affinity tag to NAD-capped RNAs. nih.gov This method presents a significant advantage over previous techniques that required multiple, more laborious reaction steps. The process involves the catalysis by ADP-ribosylcyclase (ADPRC) to attach HEEB to the NAD-cap of the RNA. nih.gov The resulting biotinylated RNAs can then be specifically captured using streptavidin beads, allowing for their enrichment and subsequent analysis through high-throughput sequencing. nih.gov

The efficiency of this HEEB-based biotinylation has been shown to be superior in some contexts to other methods like copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions used in NAD captureSeq. wikipedia.org The direct, one-step nature of the HEEB reaction simplifies the workflow and requires a smaller initial amount of RNA. nih.gov

Table 1: Experimental Conditions for HEEB-based Biotinylation of NAD-RNA

| Parameter | Value/Condition | Source |

|---|---|---|

| Reagent | N-[2-(2-hydroxyethoxy)ethyl]-biotinamide (HEEB) | nih.gov |

| Enzyme | ADP-ribosylcyclase (ADPRC) | nih.gov |

| HEEB Concentration | 40 mM - 100 mM | nih.gov |

| Enzyme Concentration | 25 µg/ml | nih.gov |

| Reaction Buffer | 50 mM Na-HEPES pH 7.0, 5 mM MgCl₂ | nih.gov |

| Reaction Temperature | 37°C | nih.gov |

| Reaction Time | 1 hour | nih.gov |

The chemical structure of this compound and its derivatives like HEEB makes them suitable as probes for studying nucleophilic reactions in a research setting. The biotin moiety in HEEB acts as a reporter tag, allowing for the detection and isolation of molecules that have undergone a specific chemical reaction.

In the context of NAD-RNA sequencing, the HEEB reagent essentially functions as a probe for the NAD cap. The reaction catalyzed by ADPRC is a transglycosylation where the nicotinamide (B372718) group of NAD is replaced by HEEB. nih.govwikipedia.org This targeted reaction allows researchers to specifically "probe" for and label RNAs that possess this unique 5' cap modification. The subsequent capture of the biotinylated RNA on streptavidin beads is a direct result of the successful probing of the NAD cap by the HEEB reagent. nih.gov This principle of using a reactive molecule with a reporter tag is fundamental in the design of chemical probes for various applications in molecular biology. google.compcc.eu

Table 2: Components in the HEEB-based Probing of NAD-capped RNA

| Component | Role | Source |

|---|---|---|

| N-[2-(2-hydroxyethoxy)ethyl]-biotinamide (HEEB) | Nucleophilic probe with biotin reporter | nih.gov |

| NAD-capped RNA | Target molecule | nih.gov |

| ADP-ribosylcyclase (ADPRC) | Catalyst for the nucleophilic substitution | nih.gov |

| Streptavidin Beads | Affinity capture of biotinylated probe-target complex | nih.gov |

Advanced Analytical Methodologies for Hydroxyethoxyethyl Urea and Its Derivatives

Spectroscopic Characterization Techniques in Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of Hydroxyethoxyethyl Urea (B33335). Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H- and 13C-NMR)

NMR spectroscopy is a powerful technique for determining the precise structure of organic molecules. For Hydroxyethoxyethyl Urea, both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the connectivity of atoms.

While specific spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of the closely related compound, (2-Hydroxyethyl)urea. researchgate.netechemi.com The presence of the additional ethoxy group in this compound would influence the chemical shifts of the adjacent protons and carbons.

In the ¹H-NMR spectrum of (2-Hydroxyethyl)urea, signals corresponding to the methylene (B1212753) protons adjacent to the nitrogen and the hydroxyl group are observed. echemi.com For this compound, additional signals would be expected for the protons of the second ethoxy group.

The ¹³C-NMR spectrum provides information on the carbon framework. In (2-Hydroxyethyl)urea, distinct signals are seen for the carbonyl carbon and the two methylene carbons. researchgate.netechemi.com The introduction of the ethoxy group in this compound would result in additional carbon signals with specific chemical shifts, distinguishing it from its simpler analogue.

| Nucleus | Functional Group Moiety | Expected Chemical Shift (ppm) | Reference Compound |

|---|---|---|---|

| ¹H-NMR | -NH-CH₂- | ~3.2 - 3.6 | (2-Hydroxyethyl)urea echemi.com |

| -CH₂-OH | ~3.5 - 3.9 | ||

| -NH₂ | ~5.4 - 6.7 | ||

| -OH | ~4.5 - 5.1 | ||

| ¹³C-NMR | C=O | ~160 - 163 | (2-Hydroxyethyl)urea researchgate.netechemi.com |

| -NH-CH₂- | ~42 - 45 | ||

| -CH₂-OH | ~60 - 62 |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups: the urea moiety (C=O, N-H bonds) and the ether and alcohol groups (C-O, O-H bonds). nist.govpw.edu.plutwente.nl

The spectrum would exhibit a strong absorption band for the carbonyl (C=O) stretching of the urea group, typically around 1630-1680 cm⁻¹. The N-H stretching vibrations of the primary and secondary amines in the urea structure would appear as broad bands in the region of 3200-3500 cm⁻¹. Additionally, the C-N stretching vibrations can be observed around 1460 cm⁻¹. The presence of the hydroxyethoxyethyl group would be confirmed by a broad O-H stretching band (around 3300-3500 cm⁻¹) from the terminal alcohol and C-O stretching bands for the ether and alcohol functionalities, typically in the 1050-1150 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching, broad | 3500 - 3200 |

| N-H (Urea) | Stretching | 3500 - 3200 |

| C=O (Urea) | Stretching (Amide I) | 1680 - 1630 |

| N-H (Urea) | Bending (Amide II) | 1650 - 1580 |

| C-N (Urea) | Stretching | 1480 - 1440 |

| C-O (Ether/Alcohol) | Stretching | 1150 - 1050 |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are two powerful methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a cornerstone technique for assessing the purity and determining the concentration of pharmaceutical and cosmetic ingredients. Due to the highly polar nature of this compound, specialized HPLC methods are required for its effective retention and separation. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly suitable mode of HPLC for analyzing polar compounds like urea and its derivatives. nih.govresearchgate.net HILIC columns, such as those with polyhydroxyethyl functionality, can retain and separate these analytes using a mobile phase typically consisting of a high percentage of an organic solvent (like acetonitrile) and a small amount of aqueous buffer. nih.govresearchgate.net Another approach is to use reversed-phase columns, such as C18, with a highly aqueous mobile phase. mtc-usa.com Detection is commonly achieved using a UV detector at low wavelengths (around 200-210 nm) or a Refractive Index (RI) detector, as urea derivatives often lack a strong UV chromophore. For enhanced sensitivity and specificity, derivatization to introduce a fluorescent or UV-absorbing tag can be employed. mtc-usa.com

| Parameter | Method 1: HILIC | Method 2: Reversed-Phase |

|---|---|---|

| Stationary Phase | Polyhydroxyethyl A or similar HILIC column nih.govresearchgate.net | C18 Column mtc-usa.com |

| Mobile Phase | Acetonitrile/Aqueous Buffer (e.g., 80:20 v/v) researchgate.net | 100% Aqueous or high aqueous content mtc-usa.com |

| Detection | UV at ~200-210 nm or Refractive Index (RI) | UV at ~210 nm mtc-usa.com |

| Application | Simultaneous determination of urea and other polar compounds in cosmetic samples. nih.gov | Purity and quantification of urea in various matrices. mtc-usa.com |

High-Performance Thin-Layer Chromatography (HPTLC) for Urea Derivatives

HPTLC is an advanced form of thin-layer chromatography that offers improved resolution, sensitivity, and reproducibility. sigmaaldrich.comresearchgate.net It is a versatile technique for the separation and quantification of urea and its derivatives in various samples, including pharmaceuticals and milk. nih.govsigmaaldrich.com The method's advantages include the ability to analyze multiple samples simultaneously, minimal sample preparation, and cost-effectiveness.

For the analysis of urea derivatives, HPTLC is typically performed on silica (B1680970) gel plates. sigmaaldrich.com A suitable mobile phase is selected to achieve separation based on the polarity of the compounds. After development, the separated spots are visualized, often by spraying with a derivatizing reagent like p-dimethylaminobenzaldehyde, which reacts with urea compounds to form colored spots. nih.gov Quantification is then performed using a densitometer, which measures the intensity of the spots. This technique can be validated for linearity, accuracy, and precision, making it a reliable tool for quality control. researchgate.net

Mass Spectrometry (MS) for Molecular Identification and Characterization

Mass Spectrometry (MS) stands as a cornerstone analytical technique for the definitive identification and structural elucidation of chemical compounds such as this compound. When coupled with a separation technique like Gas Chromatography (GC-MS), it provides a powerful tool for analyzing complex mixtures and identifying individual components. In the context of industrial processes, such as amine-based gas treating, GC-MS is extensively utilized to identify various degradation products, including N,N'-Bis(hydroxyethoxy-ethyl)urea (BHEEU), the formal name for this compound. core.ac.ukacademicjournals.org

The process involves introducing a sample into the GC, where it is vaporized and its components are separated based on their boiling points and interactions with the stationary phase of the chromatography column. As each separated component elutes from the column, it enters the mass spectrometer. Inside the ion source of the MS, the molecules are ionized, typically through electron impact (EI), which bombards the molecule with high-energy electrons. This process not only creates a molecular ion (the intact molecule with one electron removed) but also causes the molecule to break apart into a predictable pattern of smaller, charged fragments.

The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the compound, while the fragmentation pattern serves as a molecular "fingerprint." By analyzing this pattern, researchers can deduce the compound's structure. For instance, the fragmentation of a similar, more complex urea derivative, N,N'-bis(2,4,6-trichlorophenyl)urea, has been characterized in detail, showing how different ionization methods yield specific fragments that help confirm its structure. dtic.mil The identity of a compound like this compound in a sample is typically confirmed by matching its measured mass spectrum against a reference spectrum from a known standard or a spectral library, such as the NIST database. core.ac.uk

Below is an illustrative table of potential mass fragments that could be expected from the electron ionization mass spectrometry of this compound, based on its chemical structure.

Table 1: Illustrative Mass Spectrometry Fragmentation of this compound

| m/z (Mass-to-Charge Ratio) | Potential Fragment Structure | Description of Fragment Loss |

|---|---|---|

| 236 | [C9H20N2O5]+• | Molecular Ion |

| 191 | [C7H15N2O4]+ | Loss of •CH2CH2OH |

| 149 | [C5H9N2O3]+ | Loss of •CH2CH2OCH2CH2OH |

| 133 | [C4H9N2O3]+ | Cleavage of the urea backbone |

| 105 | [C3H7N2O2]+ | Further fragmentation |

| 89 | [C3H7O2]+ | Fragment containing the hydroxyethoxy group |

This table is for illustrative purposes to demonstrate the principles of MS characterization.

Specialized Techniques for Degradation Product Identification in Complex Matrices

In many industrial applications, this compound exists not as a pure substance but as a degradation product within a complex chemical mixture, or matrix. For example, in sour gas treatment processes, the alkanolamine solutions used to absorb acidic gases can degrade over time due to thermal and oxidative stress, forming a variety of byproducts including this compound. academicjournals.org These matrices are challenging to analyze as they contain the parent alkanolamine in high concentration, water, dissolved gases, and a multitude of other degradation compounds, which can interfere with analytical measurements. academicjournals.orghw.ac.uk This complexity necessitates the use of specialized, high-resolution analytical techniques to effectively separate, detect, and quantify specific degradation products like this compound.

Application of Capillary Electrophoresis with Diode Array Detection (CE-DAD) and Refractive Index Detection (RID)

Among the specialized techniques, Capillary Electrophoresis (CE) has proven to be a powerful separation method, particularly for compounds that may be thermally unstable. researchgate.net When equipped with a Diode Array Detector (DAD), CE becomes a highly versatile analytical tool.

Capillary Electrophoresis with Diode Array Detection (CE-DAD) separates ionized molecules in a narrow capillary tube under the influence of an electric field. The separation is based on differences in the analytes' charge-to-size ratio. CE-DAD offers very high separation efficiency, allowing for the resolution of closely related compounds in a complex mixture. nih.gov The DAD continuously records the absorption spectrum of the eluting compounds over a wide range of UV-Vis wavelengths. nih.govconicet.gov.ar This provides significant advantages over single-wavelength detectors, as it allows for the spectral identification of compounds, helping to confirm identity and assess the purity of an electrophoretic peak. nih.gov Studies on the degradation of amines in CO2 capture systems have shown that CE-DAD is effective in detecting various degradation products. researchgate.nettandfonline.comacs.org The technique has also been successfully applied to the analysis of other urea derivatives, demonstrating its suitability for this class of compounds. researchgate.net

Refractive Index Detection (RID) is another valuable detection method, often coupled with High-Performance Liquid Chromatography (HPLC). Unlike UV-Vis detectors, which require the analyte to possess a chromophore (a part of the molecule that absorbs light), the RID is a universal detector that measures the difference between the refractive index of the mobile phase and the refractive index of the eluting sample. researchgate.netekt.gr This makes it particularly well-suited for analyzing compounds like this compound, which lacks a strong UV chromophore. Research comparing different analytical methods for the simultaneous analysis of parent amines and their degradation products found that HPLC-RID was the most effective technique for this purpose. researchgate.netacs.org The development of specific HPLC-RID methods for quantifying urea in complex matrices underscores the utility of this approach. researchgate.netekt.gr The use of RID is critical when comprehensive analysis of all components, including those without UV absorbance, is required. academicjournals.org

The selection between CE-DAD and HPLC-RID often depends on the specific analytical goal, with DAD offering spectral information for identification and RID providing universal detection for quantification. A combination of techniques is often recommended for the comprehensive characterization of complex industrial solutions. tandfonline.com

Table 2: Comparison of CE-DAD and HPLC-RID for Analysis of Urea Derivatives

| Feature | Capillary Electrophoresis with Diode Array Detection (CE-DAD) | High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) |

|---|---|---|

| Principle | Separation based on electrophoretic mobility in a capillary. nih.gov | Separation based on partitioning between mobile and stationary phases. |

| Detection | Measures UV-Vis absorbance across a spectrum. nih.gov | Measures changes in the refractive index of the eluent. researchgate.net |

| Selectivity | High, based on molecular charge and size; DAD provides spectral confirmation. | Universal detection, not highly selective. |

| Sensitivity | Generally high, can be enhanced with specific capillary cells. nih.gov | Generally lower sensitivity compared to UV detection. |

| Suitability for this compound | Suitable for separation; detection is possible but may be limited by weak UV absorbance. | Ideal for detection due to the compound's lack of a strong chromophore. researchgate.netacs.org |

| Primary Advantage | High separation efficiency and spectral information for peak purity and identification. nih.gov | Universal detection capability, allowing for the analysis of non-UV absorbing compounds. researchgate.net |

Theoretical and Computational Chemistry Studies

Molecular Modeling and Simulation of Hydroxyethoxyethyl Urea (B33335) Interactions

Theoretical and computational chemistry provide powerful tools to investigate the behavior of molecules at an atomic level. In the context of hydroxyethoxyethyl urea, molecular modeling and simulation can offer insights into its interactions with other molecules, which is crucial for understanding its function in various applications. These computational methods allow for the prediction of properties and behaviors that can be difficult or costly to measure experimentally.

Thermodynamic Modeling of Related Amine-CO2-Water Systems

While specific thermodynamic models for the this compound-CO2-water system are not extensively documented in publicly available literature, the principles can be understood by examining related amine-CO2-water systems, which are of significant interest for carbon capture technologies. mdpi.com

Thermodynamic models for these systems are essential for designing and optimizing CO2 absorption processes. mdpi.com These models aim to describe the phase equilibrium (vapor-liquid equilibrium) and chemical equilibrium of the system. researchgate.net In amine-CO2-water systems, CO2 reacts with the amine and water to form various ionic and molecular species, including carbamates, bicarbonate, and protonated amines. ijcce.ac.irfrontiersin.org The complexity of these interactions necessitates the use of activity coefficient models to account for the non-ideal behavior of the solution. frontiersin.org

Commonly used thermodynamic models for amine-CO2-water systems include the electrolyte Non-Random Two-Liquid (eNRTL) model and the Pitzer model. mdpi.comijcce.ac.ir For instance, the Pitzer model has been used to predict the concentrations of different species in a diethanolamine (B148213) (DEA)-CO2-H2O system. ijcce.ac.ir In the context of urea synthesis, which involves the ammonia-carbon dioxide-water system, the UNIQUAC model has been employed to describe the liquid phase. researchgate.net These models use parameters regressed from experimental data to predict the behavior of the system under different conditions of temperature, pressure, and composition. mdpi.comresearchgate.net

The development of a thermodynamic model for the this compound-CO2-water system would likely follow a similar approach. It would involve:

Identifying all relevant chemical species in the system.

Establishing the chemical and phase equilibrium equations.

Choosing an appropriate activity coefficient model to describe the non-ideal liquid phase.

Regressing model parameters from experimental data on CO2 solubility, vapor pressure, and speciation.

Such a model would be invaluable for predicting the CO2 absorption capacity, reaction kinetics, and energy requirements for solvent regeneration in processes utilizing this compound.

Computational Approaches for Predicting Reaction and Degradation Pathways

Computational chemistry offers methods to predict the potential reaction and degradation pathways of molecules like this compound. These approaches can identify likely degradation products and the mechanisms of their formation, which is critical for assessing the long-term stability and environmental impact of the compound.

One approach involves the use of electronic structure theory to predict sites of reactivity. researchgate.net For example, bond dissociation energies (BDEs) can be calculated to identify the weakest bonds in a molecule, which are often the most susceptible to cleavage during degradation. researchgate.net Frontier molecular orbital (FMO) theory can also be used to predict sites of oxidation. researchgate.net By identifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), one can predict where the molecule is most likely to donate or accept electrons.

Another powerful tool is the use of computational frameworks that can systematically generate potential biodegradation pathways. nih.gov Systems like the Biochemical Network Integrated Computational Explorer (BNICE) use a set of generalized enzyme reaction rules to predict a network of possible reactions and products starting from a given compound. nih.gov While these systems rely on extensive databases of known biochemical reactions, they can also generate novel, thermodynamically feasible pathways. nih.gov

For this compound, these computational approaches could be used to:

Identify the most labile bonds and predict initial degradation steps.

Predict the products of oxidation, hydrolysis, and thermal degradation.

Elucidate the mechanism of reactions with other chemicals in its environment.

Assess its potential for biodegradation and identify possible metabolic pathways.

First-principles simulations have been used to understand the thermal degradation of other amine-based CO2 capture solvents, such as ethylenediamine (B42938) (EDA) and monoethanolamine (MEA). researchgate.net These studies have shown that the formation of intermediates like isocyanate can be a key step, leading to either cyclization or the formation of urea derivatives. researchgate.net Similar computational studies on this compound could reveal its specific degradation mechanisms and help in designing more stable formulations.

Structure-Activity Relationship (SAR) Studies for Chemical Properties of Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and materials science. nih.gov These studies aim to understand how the chemical structure of a molecule relates to its biological activity or chemical properties. By systematically modifying different parts of a molecule, researchers can identify the key structural features responsible for its function. nih.gov

While specific SAR studies on this compound derivatives are not widely published, the principles can be illustrated by examining SAR studies on other urea derivatives. For instance, in the development of anti-tuberculosis agents, SAR studies on a series of urea derivatives have revealed important structural requirements for their activity. nih.gov In one such study, modifications were made to the aryl and alkyl substituents on the urea moiety. nih.gov

The findings from such a study can be summarized in a table:

| Position of Modification | Substituent | Impact on Activity |

| R (Aryl) | Varies | Different aryl groups can modulate potency and selectivity. |

| R' (Adamantyl) | Adamantyl | Bulky aliphatic ring system showed strong activity. |

| R' (Adamantyl) | Cyclohexyl | Considerably decreased activity compared to adamantyl. nih.gov |

| R' (Adamantyl) | Cyclopentyl | Considerably decreased activity compared to adamantyl. nih.gov |

| R' (Adamantyl) | Cyclooctyl | Minimally decreased activity. nih.gov |

| Urea Moiety | Thiourea (B124793) | 80-fold decrease in activity. nih.gov |

| Urea Moiety | Carbamate (B1207046) | Further 10-fold decrease in activity compared to thiourea. nih.gov |

| Urea Moiety | Mono N-methylation | Similar decrease in activity to thiourea. nih.gov |

| Urea Moiety | Di-N-methylation | Greater decrease in activity than mono N-methylation. nih.gov |

These results highlight that the urea functionality itself, along with the nature of its substituents, is crucial for the observed biological activity. nih.gov The two NH groups of the urea often act as hydrogen bond donors, forming critical interactions with biological targets. nih.gov

For this compound, SAR studies could be conducted to optimize its properties for specific applications. For example, by synthesizing and testing a series of derivatives with modifications to the hydroxyethoxyethyl group, it might be possible to:

Enhance its CO2 absorption capacity.

Improve its thermal stability.

Modify its viscosity or other physical properties.

Tune its reactivity for use as a chemical intermediate.

Such studies would provide valuable insights into the relationship between the molecular structure of this compound derivatives and their chemical performance.

Historical Context and Evolution of Research on Hydroxyethoxyethyl Urea

Early Discoveries and Patent Literature Pertaining to Substituted Ureas

The journey of Hydroxyethoxyethyl Urea (B33335) is rooted in the broader history of substituted ureas, a class of organic compounds that garnered significant interest for their diverse chemical properties and applications. The foundational molecule, urea, was famously first synthesized from inorganic materials by Friedrich Wöhler in 1828, a landmark event that reshaped the understanding of organic chemistry. yarafert.comscitepress.orgureaknowhow.com Early research into urea derivatives was extensive, with scientists exploring various methods to modify the basic urea structure.

Patents from the mid-20th century reveal a focus on producing urea derivatives for a range of industrial uses. For instance, a 1954 patent described a method for producing urea derivatives by reacting a ketone, urea, and hydrogen in the presence of a hydrogenation catalyst and ammonia (B1221849) to improve yields. google.com This indicates an early emphasis on optimizing production processes for substituted ureas. The literature from this era laid the groundwork for more complex substitutions, including the introduction of hydroxyalkyl groups. These early patents often centered on creating compounds for applications such as resins, and as intermediates for other chemical syntheses. justia.comgoogle.com

A common theme in early patent literature is the challenge of controlling the substitution on the urea molecule. The direct N-alkylation of ureas was initially considered difficult, with reactions often leading to O-alkylation instead, forming isoureas. justia.com Overcoming this challenge was a significant step, with later patents describing processes that successfully achieved N-alkylation through methods like phase transfer catalysis. justia.com Another approach involved reacting amines with isocyanates or activated carbamates to form substituted ureas, a method of interest in medicinal chemistry. google.com These foundational studies on controlling substitution patterns were critical for the eventual targeted synthesis of specifically functionalized ureas like Hydroxyethoxyethyl Urea.

Trajectory of Synthetic Strategy Development Over Time

The synthesis of hydroxyalkylureas, the specific class to which this compound belongs, has evolved considerably over time, with a focus on improving yield, purity, and process efficiency.

One of the earliest and most direct methods for producing mono(hydroxyalkyl)ureas involves the reaction of urea with an appropriate alkanolamine at elevated temperatures, typically between 100-170°C. google.com A key patent from 1971 describes this process for making compounds like 1-(2-hydroxyethyl)urea, highlighting that operating under anhydrous conditions and in the absence of molecular oxygen improves the purity and color of the final product. google.com This process, however, could lead to byproducts such as dialkylolureas and cyclic oxazolidinones, which necessitated further process refinements, including the recycling of these byproducts after treatment with ammonia to convert them back to the desired product or starting materials. google.com

Later research explored alternative synthetic routes to enhance efficiency and yield. For example, the reaction of urea with ethylene (B1197577) carbonate has been utilized to produce 1,3-bis(2-hydroxyethyl)urea, a related compound. google.com A Russian patent describes a method using synthetic zeolites as a catalyst for this reaction, which reportedly increases the yield to 98% and significantly reduces the reaction time. google.com

Another synthetic strategy involves the condensation of urea with amino alcohols. A study detailed the synthesis of N,N′-bis(2-hydroxyethyl)urea by condensing urea with 2-aminoethanol at 135°C and then 140°C, while continuously removing the ammonia gas byproduct, achieving a yield of 76%. researchgate.net The time-dependent formation of (2-hydroxyethyl)urea from the reaction of ethanolamine (B43304) and urea has also been studied, providing kinetic insights into the reaction under milder conditions. researchgate.net

The table below summarizes the key synthetic strategies for hydroxyalkylureas.

| Reactants | Key Conditions | Primary Product Example | Reported Yield | Reference |

| Urea, Alkanolamine | 100-170°C, Anhydrous | Mono(hydroxyalkyl)urea | Not specified | google.com |

| Urea, Ethylene Carbonate | 140-150°C, Zeolite catalyst | 1,3-bis(2-hydroxyethyl)urea | Up to 98% | google.com |

| Urea, Aminoethanol | 135-140°C, Removal of NH₃ | N,N′-bis(2-hydroxyethyl)urea | 76% | researchgate.net |

| Ethanolamine, Urea | Aqueous solution | (2-hydroxyethyl)urea | Not specified | researchgate.net |

These evolving strategies reflect a continuous effort to create more efficient, selective, and scalable processes for producing this compound and related compounds.

Shifting Research Paradigms and Emerging Areas of Focus

The research focus for this compound and its chemical relatives has transitioned from fundamental synthesis to more specialized applications. Initially, the interest in hydroxyalkylureas was driven by their utility as modifiers and plasticizers for urea-formaldehyde resins, as noted in early patent literature. google.com This places the compound firmly in the realm of industrial polymer chemistry.

More recently, research has begun to explore the application of urea-based compounds in new contexts, driven by a demand for novel materials and more sustainable technologies. For instance, the reaction between amines and urea to form ureido-functionalized compounds is being investigated for creating formaldehyde-free wood adhesives. researchgate.net This represents a significant shift from traditional applications, aligning with the growing demand for environmentally friendly bonding agents in the wood industry. The ability of these urea-based polymers to condense and solidify under heat makes them suitable for such applications. researchgate.net

Furthermore, the general class of substituted ureas is of significant interest in medicinal chemistry and for the creation of active pharmaceutical ingredients. google.com While specific research on the direct pharmaceutical application of this compound is not prominent in the provided context, the foundational chemistry is relevant to this high-value field. The development of simpler, less hazardous synthesis methods for substituted ureas, such as converting O-phenyl carbamates by adding an amine at room temperature, facilitates research in these more complex areas. google.com

Another emerging area is the use of related compounds as intermediates in controlled chemical processes. For example, the production of cyclic alkylene ureas and alkylene alcohol substituted ureas can be controlled and used to produce various alkylene amines, which are important in processes like reversible CO2 absorption. patsnap.com This indicates a research paradigm that views these urea derivatives not just as final products but as crucial intermediates in larger, industrially significant chemical cycles.

Future Research Trajectories and Interdisciplinary Opportunities

Exploration of Novel and Sustainable Synthetic Routes

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For Hydroxyethoxyethyl urea (B33335), this translates to the development of synthetic routes that minimize hazardous reagents and byproducts, reduce energy consumption, and utilize renewable feedstocks.

Current research in the broader field of urea derivative synthesis highlights several promising avenues. One approach is the utilization of carbon dioxide (CO2) as a C1 building block, which offers a pathway to valuable chemicals from a greenhouse gas. organic-chemistry.orgarxiv.org Metal-free synthesis methods are also gaining traction, with some processes successfully synthesizing urea derivatives at atmospheric pressure and room temperature. organic-chemistry.org Another sustainable strategy involves "on-water" reactions, where the synthesis of unsymmetrical ureas is achieved through the reaction of (thio)isocyanates with amines in water, avoiding the use of volatile organic compounds and simplifying product isolation. organic-chemistry.org

The development of catalyst-free methods for the synthesis of N-substituted ureas in water represents a significant step towards greener chemical production. rsc.org Such methods are not only environmentally friendly but also offer practical simplicity and scalability. rsc.org Furthermore, the use of deep eutectic solvents (DES) as both a green catalyst and reaction medium has shown promise for the synthesis of ureas and related compounds from biocompatible sources like urea and thiourea (B124793). rsc.org

A patented method for producing the related compound, 1,3-bis(2-hydroxyethyl)urea, involves the reaction of urea with ethylene (B1197577) carbonate in the presence of synthetic zeolites. google.com This process aims to increase the product yield and reduce production time. google.com Future research could adapt and optimize these sustainable methodologies for the specific synthesis of Hydroxyethoxyethyl urea, potentially leading to more efficient and environmentally benign production processes.

Development of Advanced In-Situ Characterization and Monitoring Techniques

A thorough understanding of reaction kinetics and mechanisms is crucial for optimizing the synthesis and application of this compound. Advanced in-situ characterization techniques are invaluable tools for real-time monitoring of chemical reactions, providing insights into transient intermediates and reaction pathways that are often missed by traditional offline analysis. spectroscopyonline.com

Spectroscopic methods such as mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy are powerful tools for in-situ reaction monitoring. spectroscopyonline.com These techniques can be applied to complex reaction systems to identify the formation of new chemical species and track their concentration changes over time. youtube.com For instance, in-situ attenuated total reflection surface-enhanced infrared absorption spectroscopy (ATR-SEIRAS) and Raman spectroscopy can provide complementary information on the potential-dependent formation of C-N bonds during the electrosynthesis of urea. acs.org

In-situ ¹⁹F-NMR and ¹⁷O-NMR spectroscopy have also been employed to monitor the production of urea and to evaluate the adsorption performance of catalysts. researchgate.net These techniques offer detailed insights into the molecular-level interactions and transformations occurring during a reaction. The application of these advanced in-situ monitoring techniques to the synthesis and polymerization reactions involving this compound will enable a more precise control over the reaction process, leading to improved product quality and yield.

Table 1: In-Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Potential Application for this compound |

| Mid-Infrared (IR) & Near-Infrared (NIR) Spectroscopy | Functional group analysis, concentration of reactants and products. spectroscopyonline.com | Monitoring the formation of the urea linkage and the consumption of starting materials during synthesis. |

| Raman Spectroscopy | Molecular vibrations, identification of intermediates and products. spectroscopyonline.com | Characterizing the structure of polyurea networks and identifying byproducts in real-time. |